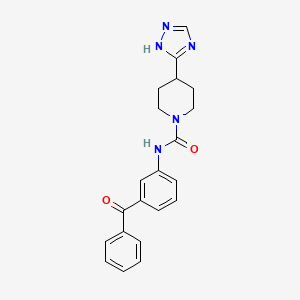![molecular formula C17H31N3O3 B6623313 N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623313.png)
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound that belongs to the class of spirocyclic compounds. This compound has attracted significant attention in scientific research due to its potential applications in various fields. In 5]undecane-9-carboxamide.
Wirkmechanismus
The mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that this compound may inhibit the growth and proliferation of cancer cells, as well as exhibit antibacterial and antiviral activity. Additionally, N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to modulate the activity of various enzymes involved in metabolic pathways, including DNA replication and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is its potential for use as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to exhibit significant biological activity, making it a valuable tool for studying various metabolic pathways. However, one of the limitations of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide. One potential direction is the investigation of this compound's potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide and its effects on various metabolic pathways. Finally, the development of new synthetic methods for producing N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide may allow for larger-scale production and further exploration of this compound's potential applications.
Synthesemethoden
The synthesis of N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves a multi-step process. The initial step involves the reaction of 3-aminopropylamine with 2-methylpropanoyl chloride to form N-(2-methylpropanoyl)-3-aminopropylamine. This intermediate compound is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology. This compound has been shown to exhibit significant biological activity, including antimicrobial, antitumor, and antiviral properties. Additionally, N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Eigenschaften
IUPAC Name |
N-[3-(2-methylpropanoylamino)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-14(2)15(21)18-8-3-9-19-16(22)20-10-4-17(5-11-20)6-12-23-13-7-17/h14H,3-13H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRTUJSTCGNZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)N1CCC2(CC1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-imidazol-1-ylethoxy)phenyl]-5-methylfuran-3-carboxamide](/img/structure/B6623243.png)
![4-[3-[(5-Ethyl-1,3-thiazol-2-yl)methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6623245.png)
![2-[Benzyl-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6623249.png)
![3-[(3,5-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6623255.png)
![N-[1-[(4-cyanophenyl)methyl]-1,2,4-triazol-3-yl]-2-(1-ethylpyrazol-4-yl)acetamide](/img/structure/B6623261.png)
![4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid](/img/structure/B6623267.png)

![N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]cyclohexene-1-carboxamide](/img/structure/B6623290.png)

![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-2-pyrrolidin-1-ylethanesulfonamide](/img/structure/B6623307.png)
![3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide](/img/structure/B6623319.png)

![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]urea](/img/structure/B6623329.png)
![N-[2-(methylsulfamoyl)ethyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6623332.png)